molecular formula C27H36O11 B13416503 (2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13416503
M. Wt: 536.6 g/mol
InChI Key: ROILWZCHYLNVFX-NYQSEXHJSA-N
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Description

The compound (2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features multiple hydroxyl groups, a carboxylic acid group, and a steroid-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the steroid-like core: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce hydroxyl groups at specific positions.

    Formation of the oxane ring: This involves the cyclization of a suitable precursor.

    Attachment of the carboxylic acid group: This can be done through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:

    Use of catalysts: to increase reaction efficiency.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

    DNA/RNA: It may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar in structure but may have different functional groups or stereochemistry.

    Steroid derivatives: Compounds with similar steroid-like cores but different side chains or functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16?,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1

InChI Key

ROILWZCHYLNVFX-NYQSEXHJSA-N

Isomeric SMILES

C[C@]12CC(C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Origin of Product

United States

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